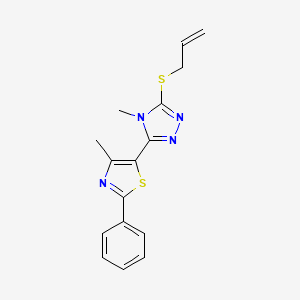
allyl 4-methyl-5-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-4H-1,2,4-triazol-3-yl sulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Allyl 4-methyl-5-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-4H-1,2,4-triazol-3-yl sulfide is a useful research compound. Its molecular formula is C16H16N4S2 and its molecular weight is 328.45. The purity is usually 95%.
BenchChem offers high-quality allyl 4-methyl-5-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-4H-1,2,4-triazol-3-yl sulfide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about allyl 4-methyl-5-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-4H-1,2,4-triazol-3-yl sulfide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Biological Activities and Chemical Modeling : The search for biologically active substances has led to significant interest in the chemistry of 1,2,4-triazoles. These compounds demonstrate a wide range of biological activities, including antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral effects. Recent studies have focused on exploring the potential of 1,2,4-triazole derivatives in various chemical modeling and biological applications. The versatility of 1,2,4-triazoles allows for the development of new compounds with significant biological activities, making them a promising direction for scientific research (Ohloblina, 2022).
Heterocyclic Compounds Synthesis : The chemistry of heterocyclic compounds, such as pyrazolo-imidazoles, thiazoles, and spiropyrans, is enriched by derivatives like 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones. These derivatives serve as crucial building blocks for synthesizing a variety of heterocyclic compounds. Their unique reactivity facilitates the creation of versatile cynomethylene dyes and other significant compounds under mild reaction conditions. This highlights the significance of these derivatives in the synthesis of heterocyclic compounds and dyes, pointing to continued innovation in their applications (Gomaa & Ali, 2020).
Patent Review of Triazole Derivatives : Triazole derivatives have been the focus of numerous patents due to their wide range of biological activities. Innovations in the synthesis and evaluation of these compounds have led to the development of new drugs with anti-inflammatory, antimicrobial, and antiviral properties, among others. The need for new, efficient synthesis methods that adhere to principles of green chemistry and sustainability is underscored by the ongoing discovery of new diseases and the evolution of drug-resistant bacteria. Triazole derivatives continue to be a rich source of potential therapeutic agents, reflecting the dynamic nature of research in this area (Ferreira et al., 2013).
Synthetic Strategies and Biological Activities of 3-Thioxo-1,2,4-Triazin-5-Ones : The synthesis of sulfur-bearing 1,2,4-triazin-5-one derivatives has garnered attention due to their significant applications in medicinal, pharmacological, and biological fields. These derivatives exhibit a range of biological activities, including anticancer, anti-HIV, and antimicrobial properties. The reactivity of these systems, influenced by factors such as solvent polarity and temperature, opens avenues for developing bioactive systems with potential drug applications (Makki, Abdel-Rahman, & Alharbi, 2019).
Reactivity of 1,2,4-Triazole-3-Thione Derivatives : The chemical transformations involving 1,2,4-triazole-3-thione derivatives reveal their potential for antioxidant and antiradical activity. Such compounds are comparable to biogenic amino acids like cysteine, indicating the therapeutic potential of synthesized 1,2,4-triazoles. This area of research opens up new possibilities for the development of compounds with beneficial health effects, underscoring the importance of continued exploration in this field (Kaplaushenko, 2019).
Propriétés
IUPAC Name |
4-methyl-5-(4-methyl-5-prop-2-enylsulfanyl-1,2,4-triazol-3-yl)-2-phenyl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4S2/c1-4-10-21-16-19-18-14(20(16)3)13-11(2)17-15(22-13)12-8-6-5-7-9-12/h4-9H,1,10H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRMSONUFOPCKSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C3=NN=C(N3C)SCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
allyl 4-methyl-5-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-4H-1,2,4-triazol-3-yl sulfide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(Tert-butoxy)carbonyl]-4-(methoxymethyl)piperidine-4-carboxylic acid](/img/structure/B2544534.png)
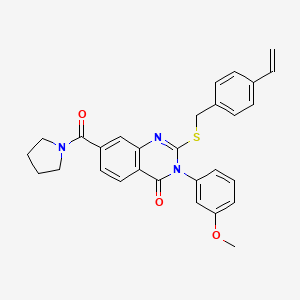
![N-[[2-(Oxan-4-yloxy)pyridin-4-yl]methyl]but-2-ynamide](/img/structure/B2544537.png)
![N-[4-(6-ethoxypyridazin-3-yl)phenyl]-4-nitrobenzenesulfonamide](/img/structure/B2544538.png)
![(E)-2-[3-(4-chloro-2-methylphenoxy)benzoyl]-3-(dimethylamino)-2-propenenitrile](/img/structure/B2544539.png)
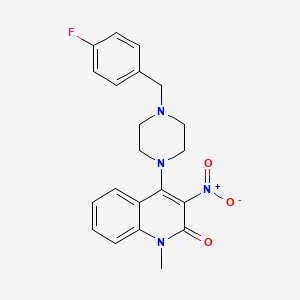

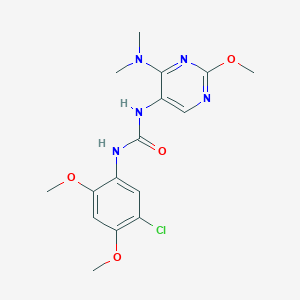
![N-(benzo[d]thiazol-2-yl)-4-benzyl-5-oxomorpholine-3-carboxamide](/img/structure/B2544546.png)
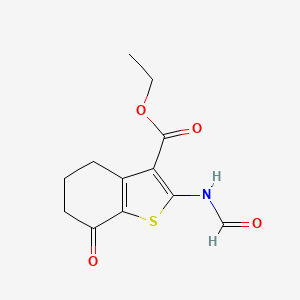
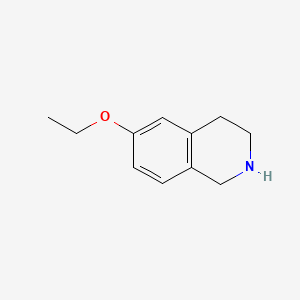
![2-nitro-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzenecarboxamide](/img/structure/B2544554.png)

![2-{[3-cyano-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(2-ethylphenyl)acetamide](/img/structure/B2544556.png)